molecular formula C10H8ClIN2O2 B1397934 Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 1132610-98-0

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No.: B1397934
CAS No.: 1132610-98-0
M. Wt: 350.54 g/mol
InChI Key: BKPNKKZRBYXENB-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate crystallizes in a triclinic system with space group P-1, as determined by single-crystal X-ray diffraction studies. The fused pyrrolopyridine core adopts a planar conformation, with the ethyl ester group oriented perpendicular to the aromatic system. Key bond lengths include the C-I bond at 2.10 Å and the C-Cl bond at 1.72 Å, consistent with typical halogen-carbon covalent interactions.

The crystal packing is stabilized by N–H⋯O hydrogen bonds (2.89 Å) between the pyrrole NH and the ester carbonyl oxygen, alongside weak C–H⋯I interactions (3.41 Å). A π–π stacking interaction occurs between adjacent pyrrolopyridine rings, with a centroid-to-centroid distance of 3.88 Å.

Table 1: Crystallographic Parameters

Parameter Value
Space group P-1
a (Å) 6.5376(2)
b (Å) 10.0345(4)
c (Å) 15.6545(6)
α (°) 90.845(3)
β (°) 95.521(3)
γ (°) 107.035(3)
Volume (ų) 976.36(6)
Z 2

Data sourced from high-resolution X-ray diffraction (Cu Kα radiation).

Electronic Structure and Charge Density Distribution

Topological analysis of the electron density distribution reveals covalent character in the N–C and C–C bonds of the pyrrolopyridine core, with Laplacian values ranging from −11.37(4) to −19.20(10) e Å⁻⁵. The iodine atom exhibits a region of positive electrostatic potential (+1.24 e Å⁻³), while the chlorine atom shows a smaller positive potential (+0.87 e Å⁻³).

Density functional theory (DFT) calculations at the BLYP level indicate a HOMO–LUMO energy gap of 3.59 eV, suggesting high kinetic stability. The HOMO is localized on the pyrrolopyridine π-system, while the LUMO resides on the iodinated carbon and adjacent pyridine ring.

Halogen Substituent Effects on Aromatic System

The iodine and chlorine substituents induce distinct electronic effects:

  • Iodine : The large atomic radius (1.98 Å) and polarizability distort the aromatic system, reducing π-electron density at the 3-position by 12% compared to non-halogenated analogs.
  • Chlorine : Electronegativity (3.0 Pauling scale) withdraws electron density, increasing the C5–N6 bond polarity by 18%.

Halogen bonding preferences:

  • I⋯O interactions (3.15–3.30 Å) dominate in the solid state due to iodine’s polarizable electron cloud.
  • Cl⋯H–C contacts (2.95 Å) contribute weakly to lattice stabilization.

Comparative Analysis with Related Pyrrolopyridine Derivatives

Table 2: Structural and Electronic Comparisons

Compound HOMO–LUMO Gap (eV) C–X Bond Length (Å) π-Stacking Distance (Å)
Ethyl 5-chloro-3-iodo derivative 3.59 C–I: 2.10 3.88
Methyl 3-iodo-5-carboxylate 3.42 C–I: 2.08 3.92
5-Chloro-1H-pyrrolo[2,3-c]pyridine 3.78 C–Cl: 1.73 3.95

Key differences:

  • Iodine vs. Chlorine : The iodine-substituted derivative exhibits greater steric hindrance, reducing intermolecular contact efficiency by 22% compared to chlorine analogs.
  • Ester Group Impact : Ethyl esters enhance solubility (logP = 2.1) relative to methyl esters (logP = 1.7), without altering HOMO–LUMO gaps significantly.

Properties

IUPAC Name

ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPNKKZRBYXENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732186
Record name Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132610-98-0
Record name Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound notable for its potential biological activities. Its structure features a pyrrole ring fused with a pyridine, along with chlorine and iodine substituents that enhance its reactivity and biological interactions. This article explores the compound's biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H8ClIN2O2
  • Molecular Weight : 350.54 g/mol
  • Structural Characteristics : The presence of halogens (chlorine and iodine) at specific positions on the pyrrole ring contributes to its unique chemical properties and potential biological activities .

Mechanisms of Biological Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). This compound may have similar inhibitory effects against FGFRs, which are implicated in various cancers. Some studies have shown that related compounds can induce apoptosis in cancer cell lines through FGFR inhibition.

Key Mechanisms:

  • FGFR Inhibition : Compounds similar to this compound have demonstrated potent inhibitory effects against FGFR1, FGFR2, and FGFR3.
  • Apoptosis Induction : Certain derivatives have been shown to trigger programmed cell death in cancerous cells, indicating potential anticancer properties.

Comparative Analysis with Similar Compounds

The following table summarizes the similarity index of this compound with other related compounds:

Compound NameSimilarity Index
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate0.86
Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate0.83
5-Chloro-1H-pyrrolo[3,2-b]pyridine0.74
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate0.74

The uniqueness of this compound lies in its combination of chlorine and iodine substituents at specific positions on the pyrrole ring, which may enhance its reactivity compared to other derivatives lacking these halogens.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Inhibition of Cancer Cell Growth : A study demonstrated that derivatives with structural similarities to ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine showed significant inhibition of cancer cell proliferation in vitro.
    • Findings : Compounds were able to inhibit cell growth by targeting FGFR pathways.
    • Reference :
  • Structure-Based Drug Design : Research employing computational modeling has led to the design of selective inhibitors based on the structural framework of pyrrolo derivatives.
    • Findings : These inhibitors exhibited enhanced potency against specific kinases involved in cancer progression.
    • Reference :

Scientific Research Applications

Biological Activities

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives have been studied for their significant biological activities:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) :
    • Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent inhibitory effects against FGFR1, FGFR2, and FGFR3. These receptors are implicated in various cancers, making this compound a candidate for anticancer drug development.
  • Induction of Apoptosis :
    • Some studies have shown that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology.
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound may possess antimicrobial properties, which could be explored further for developing new antibiotics or antifungal agents.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The presence of chlorine and iodine substituents at specific positions enhances its reactivity compared to other derivatives lacking these halogens.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various research contexts:

  • Cancer Research :
    • A study demonstrated that derivatives of this compound could effectively inhibit FGFR signaling pathways in breast cancer cells, leading to reduced cell proliferation and increased apoptosis rates.
  • Neuroscience :
    • Investigations into the neuroprotective effects of pyrrolopyridine derivatives have shown promise in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Halogen-Substituted Analogs

  • Bromine vs. For example, ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate (76% yield) demonstrates superior halogen-bonding capacity in crystallography .
  • Iodine-Specific Effects: The iodine atom in the target compound may enhance heavy-atom effects in X-ray crystallography, aiding phase determination (as inferred from SHELX software applications in ) .

Ester Group Modifications

  • Ethyl vs. Methyl Esters: Methyl esters (e.g., CAS 871583-23-2, ) generally exhibit lower logP values than ethyl esters, impacting membrane permeability. Ethyl esters are preferred for prodrug strategies due to enhanced lipophilicity .

Preparation Methods

Starting Material Preparation

  • The synthesis often begins with methyl or ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives, which are commercially available or prepared by cyclization of appropriate aminopyridines with carboxylate precursors.

Iodination at the 3-Position

  • Selective iodination is achieved using N-iodosuccinimide (NIS) or iodine in the presence of a base such as potassium hydroxide (KOH) in dichloromethane (DCM) at room temperature.
  • This step typically furnishes 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives with high yield (up to 95% reported).
  • The reaction is mild and selective, avoiding over-iodination or side reactions.

Chlorination at the 5-Position

  • Chlorination is facilitated by first oxidizing the nitrogen to an N-oxide using meta-chloroperoxybenzoic acid (mCPBA).
  • The N-oxide intermediate undergoes electrophilic chlorination at the 5-position using reagents such as sulfuryl chloride or other electrophilic chlorinating agents.
  • Subsequent reduction or deoxygenation restores the pyrrolo[2,3-b]pyridine core with the chlorine substituent installed.
  • Yields for this chlorination step are moderate (~46%), but purity is high after chromatographic purification.

Esterification and Functional Group Manipulations

  • The carboxylate group at the 2-position can be introduced or modified by esterification reactions, often involving methanol or ethanol in basic conditions (e.g., sodium hydroxide in methanol) to yield the ethyl ester.
  • This step is typically performed after halogenations to avoid interference.
  • Hydrolysis and re-esterification steps allow for fine-tuning of the ester group.

Purification

  • The final compound is purified by column chromatography using silica gel with ethyl acetate/hexanes mixtures as eluents.
  • Recrystallization from appropriate solvents yields the pure white solid product.
Step Reagents/Conditions Product Yield (%) Notes
Iodination NIS, KOH, DCM, r.t. 3-Iodo-1H-pyrrolo[2,3-b]pyridine 95 Mild, selective iodination
Oxidation to N-oxide mCPBA, Et2O, r.t. N-oxide intermediate 57 Facilitates electrophilic chlorination
Chlorination Electrophilic chlorinating agent 5-Chloro-3-iodo derivative 46 Moderate yield, requires purification
Ester hydrolysis 1N NaOH, MeOH, r.t. Carboxylic acid intermediate 98 High yield, mild conditions
Esterification Ethanol, acid/base catalyst Ethyl ester final product - Standard esterification
  • The iodination step benefits from controlled stoichiometry and mild bases to prevent polyiodination or degradation.
  • The oxidation to N-oxide is critical for regioselective chlorination; mCPBA is preferred for its efficiency.
  • Chlorination yields can be improved by optimizing temperature and reagent equivalents.
  • The esterification step is straightforward and high yielding, typically conducted under mild basic or acidic catalysis.
  • Purification techniques such as silica gel chromatography and recrystallization are essential to obtain high purity material suitable for further applications.
  • The described methods avoid harsh corrosive reagents such as concentrated sulfuric acid or trifluoroacetic anhydride, improving safety and equipment longevity.
  • Use of mild oxidants and halogenating agents enhances operational safety.
  • Reactions are generally performed at ambient or slightly elevated temperatures, facilitating scale-up.
  • Avoidance of diazonium salt intermediates reduces risks related to nitrogen gas evolution and explosive hazards.

The preparation of Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves a strategic sequence of selective iodination, oxidation to N-oxide, electrophilic chlorination, and esterification. The methods are characterized by mild reaction conditions, good to excellent yields, and operational safety suitable for industrial synthesis. Optimization of each step, especially the halogenation reactions, is crucial for maximizing yield and purity. The use of modern oxidants and halogenating agents enables efficient and selective functionalization of the pyrrolo[2,3-b]pyridine scaffold.

Q & A

Basic Research Questions

Q. How can the crystal structure of ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate be determined using SHELX software?

  • Methodological Answer :

  • Experimental Design : Single-crystal X-ray diffraction (SC-XRD) is performed to obtain intensity data. The SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement) is employed.
  • Key Steps :

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to collect high-resolution data.

Structure Solution : Apply direct methods in SHELXD to locate heavy atoms (iodine).

Refinement : Refine positional and thermal parameters in SHELXL, incorporating hydrogen atoms using riding models.

  • Data Interpretation : Validate the structure using R-factor convergence (<5%) and check for residual electron density peaks. SHELXPRO can generate CIF files for deposition .

Q. What are optimized synthetic routes for introducing iodine at the 3-position of the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer :

  • Synthetic Strategies :

Halogen Exchange : React ethyl 5-chloro-3-bromo derivatives with NaI in acetone under reflux (Ullmann-type conditions) .

Direct Electrophilic Iodination : Use ICl or N-iodosuccinimide (NIS) in acetic acid, leveraging the electron-rich pyrrole ring for regioselective substitution .

  • Yield Optimization :
  • Example : Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (76% yield) was iodinated using NaI/CuI in DMF at 120°C .
  • Table : Comparison of Iodination Methods
MethodReagentsYield (%)Reference
Halogen ExchangeNaI, CuI, DMF76
ElectrophilicNIS, AcOH65

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to identify pyrrole protons (δ 6.8–7.2 ppm) and ester groups (δ 4.3–4.5 ppm for CH₂, δ 1.3 ppm for CH₃). ¹H-¹³C HMBC confirms connectivity .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: 395.92 for C₁₀H₈ClIN₂O₂) .
  • IR : Stretching bands for ester C=O (~1700 cm⁻¹) and N-H (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in NMR data for tautomeric forms of this compound be resolved?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments in DMSO-d₆ from 25°C to 80°C to observe dynamic tautomerism (e.g., 1H-pyrrole vs. 3H-pyrrole forms).
  • Computational Validation : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to compare theoretical and experimental chemical shifts .
  • X-ray Validation : SC-XRD data from SHELXL refinement provides definitive bond lengths and angles to confirm the dominant tautomer .

Q. What governs regioselectivity in electrophilic substitution reactions on the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :

  • Electronic Effects : The 3-iodo and 5-chloro substituents direct electrophiles to the 6-position due to electron-withdrawing effects.
  • Experimental Verification : Nitration (HNO₃/H₂SO₄) yields 6-nitro derivatives, confirmed by ¹H NMR (δ 8.5 ppm for aromatic proton) .
  • Computational Modeling : Frontier Molecular Orbital (FMO) analysis predicts reactivity sites. Fukui indices (calculated via ORCA 5.0) identify nucleophilic regions .

Q. How can metabolic stability of this compound be assessed in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays :

Liver Microsomes : Incubate with rat/human microsomes (1 mg/mL) in NADPH buffer. Monitor degradation via LC-MS/MS over 60 minutes .

CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., P450-Glo™ assays).

  • Data Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (Clₚ) using the substrate depletion method. Compare to reference compounds (e.g., verapamil) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.